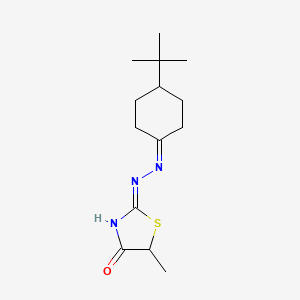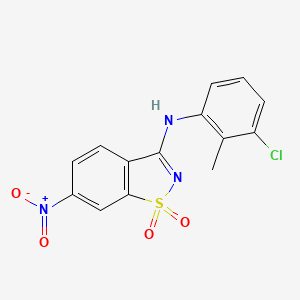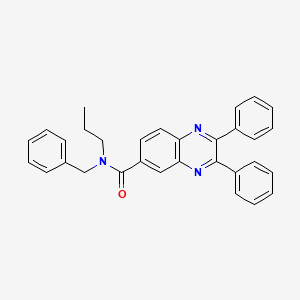![molecular formula C14H13N3O6 B11539843 6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B11539843.png)
6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group, a pyrimidine ring, and a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with a halogenated pyrimidine intermediate.
Formation of the Ethenyl Linkage: The final step involves the formation of the ethenyl linkage through a Heck reaction, where a vinyl halide is coupled with the pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the ethenyl linkage.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and applications.
Phenol, 2,6-dimethoxy-: Another compound with methoxy groups, but with a phenol core instead of a pyrimidine ring.
Uniqueness
6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol is unique due to its combination of a nitro group, a pyrimidine ring, and a 2,5-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H13N3O6 |
|---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
6-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O6/c1-22-9-4-6-11(23-2)8(7-9)3-5-10-12(17(20)21)13(18)16-14(19)15-10/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ |
InChI Key |
GIMLNYJYUGGRPH-HWKANZROSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11539769.png)

![4-bromo-2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539786.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11539796.png)
![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11539805.png)
![2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11539812.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11539817.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11539819.png)
![N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539820.png)
![N'-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11539830.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539836.png)
![(1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11539851.png)
